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1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-ol

Cat. No.: B13270877
M. Wt: 184.16 g/mol
InChI Key: NKDQRAZPCBRPKC-UHFFFAOYSA-N
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Description

Structural Classification and Significance within Fluorinated Organic Compounds

1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-ol belongs to the class of fluorinated organic compounds, specifically classified as a fluoroalcohol. The presence of a fluorine atom, the most electronegative element, imparts unique physicochemical properties to organic molecules. These properties often include increased metabolic stability, enhanced lipophilicity, and altered acidity, which are highly desirable in the design of pharmaceuticals and agrochemicals.

The introduction of fluorine into a molecule can dramatically influence its biological activity. In the case of this compound, the fluorine atom is positioned on the carbon adjacent to a hydroxyl group, creating a β-fluoroalcohol. This structural motif is of particular interest due to the strong electron-withdrawing nature of the fluorine atom, which can affect the acidity of the neighboring hydroxyl group and influence its hydrogen bonding capabilities. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which can enhance the thermal and chemical stability of the compound.

Fluorinated organic compounds can be broadly categorized based on the extent and location of fluorination. The table below provides a simplified classification:

ClassificationDescriptionExample
Perfluorinated CompoundsAll hydrogen atoms are replaced by fluorine atoms.Perfluorodecalin
Polyfluorinated CompoundsContains more than one fluorine atom, but not all hydrogens are replaced.Hexafluoroisopropanol
Monofluorinated CompoundsContains a single fluorine atom.This compound

The strategic placement of a single fluorine atom, as seen in the title compound, allows for fine-tuning of molecular properties without the drastic changes observed in heavily fluorinated molecules. This subtlety is a key aspect of modern fluorine chemistry, enabling the rational design of molecules with specific functions.

Importance of 1,3-Dioxaindan Scaffolds in Contemporary Organic Synthesis

In organic synthesis, the 1,3-dioxaindan group is often used as a protective group for catechols (1,2-diols on an aromatic ring) due to its general stability under a variety of reaction conditions, yet it can be cleaved under specific acidic conditions. chemicalbook.com Beyond its role as a protecting group, the 1,3-benzodioxole (B145889) core is a key pharmacophore in numerous biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, including anti-tumor and anti-hyperlipidemia effects. nih.govnih.gov The rigid structure of the 1,3-dioxaindan scaffold can also serve to orient appended functional groups in a defined three-dimensional space, which is critical for molecular recognition and interaction with biological targets. nih.gov

The significance of the 1,3-benzodioxole moiety is highlighted by its presence in various approved drugs and research compounds, as illustrated in the following table:

Compound ClassTherapeutic AreaSignificance of 1,3-Benzodioxole Moiety
Safrole derivativesNatural ProductsPrecursor for various synthetic compounds.
StiripentolAnticonvulsantThe 1,3-benzodioxole ring is crucial for its mechanism of action. nih.gov
Auxin Receptor AgonistsAgrochemicalsThe scaffold is part of potent root growth promoters. frontiersin.org

The inclusion of the 1,3-dioxaindan scaffold in this compound suggests its potential for biological activity and its utility as a versatile intermediate in the synthesis of more complex molecular architectures.

Overview of Academic Research Perspectives on Fluoroalcohols

Fluoroalcohols are a class of organic compounds that have garnered considerable attention in academic research due to their distinct properties and wide-ranging applications. ontosight.ai The presence of fluorine atoms significantly alters the electronic properties of the alcohol moiety, leading to enhanced acidity, unique solvent properties, and the ability to participate in specific non-covalent interactions such as hydrogen bonding.

One of the most explored areas of fluoroalcohol research is their use as solvents or co-solvents in organic reactions. Solvents like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to promote reactions that are sluggish in conventional solvents, stabilize reactive intermediates, and influence the stereochemical outcome of asymmetric transformations.

In the context of medicinal chemistry, the fluoroalcohol functional group is of interest for its potential to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Chiral fluoroalcohols, in particular, are valuable building blocks in the synthesis of enantiomerically pure pharmaceuticals. nih.gov The asymmetric synthesis of these compounds is a major focus of contemporary research, with methods such as the enantioselective reduction of α-fluoro ketones being a prominent strategy. organic-chemistry.orgresearchgate.netwikipedia.org

The table below summarizes key research perspectives on fluoroalcohols:

Research AreaFocusKey Findings and Applications
Synthetic MethodologyDevelopment of efficient and stereoselective methods for the synthesis of fluoroalcohols.Asymmetric hydrogenation and transfer hydrogenation of fluorinated ketones are effective methods for producing chiral fluoroalcohols. organic-chemistry.orgmdpi.com
Reaction MediaUtilization of fluoroalcohols as unique solvents to influence reaction rates and selectivity.Fluoroalcohols can stabilize cationic intermediates and promote reactions through their high hydrogen bond donating ability.
Medicinal ChemistryIncorporation of the fluoroalcohol motif into bioactive molecules.The fluoroalcohol group can enhance binding affinity to biological targets and improve metabolic stability.
Materials ScienceUse of fluoroalcohols in the preparation of fluorinated polymers and materials.The unique properties of fluoroalcohols can be imparted to materials, leading to applications in areas such as liquid crystals and specialty coatings.

The study of this compound contributes to this body of knowledge by providing a specific example of a benzylic fluoroalcohol, a class of compounds with its own set of interesting properties and potential applications. Research into the synthesis, reactivity, and properties of such molecules is crucial for advancing the field of fluorine chemistry and discovering new chemical entities with valuable functions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FO3 B13270877 1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-fluoroethanol

InChI

InChI=1S/C9H9FO3/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3,7,11H,4-5H2

InChI Key

NKDQRAZPCBRPKC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CF)O

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 1 1,3 Dioxaindan 5 Yl 2 Fluoroethan 1 Ol

Stereoselective and Enantioselective Synthesis of 1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-ol

The construction of the chiral center in this compound is most effectively achieved through the asymmetric reduction of its corresponding prochiral ketone precursor, 2-fluoro-1-(1,3-dioxaindan-5-yl)ethan-1-one. Advanced catalytic strategies are central to controlling the stereochemical outcome of this transformation.

Asymmetric catalysis is the cornerstone for producing enantioenriched fluoroalcohols. This involves using small amounts of a chiral catalyst to generate large quantities of a chiral product. Various catalytic systems, including enzymes, transition metal complexes, and small organic molecules, have been developed for this purpose.

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic processes to create efficient and highly selective routes to chiral molecules. mdpi.com Enzymes, operating under mild conditions, offer exceptional stereoselectivity, making them ideal for the synthesis of optically active fluoroalcohols. nih.gov

A prominent strategy involves the asymmetric reduction of prochiral α-fluoroketones using alcohol dehydrogenases (ADHs). For instance, the highly (R)-selective ADH from Lactobacillus kefir has been successfully employed to reduce various α-halogenated ketones, yielding enantiopure alcohols with enantiomeric excesses (ee) often exceeding 99% and high yields. nih.gov This biocatalytic reduction represents a powerful method for accessing specific enantiomers of this compound.

Another chemoenzymatic method is the kinetic resolution of racemic fluoroalcohols using lipases. mdpi.com In this process, an enzyme selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (as the unreacted alcohol). mdpi.comresearchgate.net

Table 1: Representative Chemoenzymatic Reductions of α-Halogenated Ketones

Substrate Biocatalyst Product Yield (%) Enantiomeric Excess (%)
2-Fluoro-1-phenylethan-1-one ADH from Lactobacillus kefir (R)-2-Fluoro-1-phenylethan-1-ol >98 >99
2-Chloro-1-(pyridin-2-yl)ethan-1-one ADH from Lactobacillus kefir (R)-2-Chloro-1-(pyridin-2-yl)ethan-1-ol 98 >99
2,2-Difluoro-1-(pyridin-2-yl)ethan-1-one ADH from Lactobacillus kefir (R)-2,2-Difluoro-1-(pyridin-2-yl)ethan-1-ol 85 >99

Data derived from studies on analogous pyridine-based α-fluorinated secondary alcohols. nih.gov

Transition metal catalysis provides a versatile and highly efficient platform for the asymmetric synthesis of chiral alcohols. rsc.org Chiral complexes of metals such as ruthenium (Ru), rhodium (Rh), and iridium (Ir) are particularly effective for the asymmetric hydrogenation and transfer hydrogenation of ketones. researchgate.netrsc.org

Asymmetric transfer hydrogenation (ATH) is a widely used method that typically employs a hydrogen donor like a formic acid/triethylamine (B128534) mixture. Chiral Ru(II) complexes, particularly those with N-tosylated diamine ligands like RuCl(S,S)-TsDPEN, are robust catalysts for the reduction of α-fluoroarylketones, delivering the corresponding fluoroalcohols in high yields and with excellent enantioselectivity. researchgate.netresearchgate.net This methodology is directly applicable to the synthesis of enantioenriched this compound from its ketone precursor.

Iridium-catalyzed asymmetric hydrogenation of fluorinated allylic alcohols has also been developed as a route to chiral 1,2-fluorohydrins, demonstrating the broad utility of transition metals in C-F bond-containing stereocenter construction. rsc.org

Table 2: Asymmetric Transfer Hydrogenation (ATH) of α-Fluoro Ketones with Chiral Ru-Catalysts

Substrate Catalyst Hydrogen Source Yield (%) Enantiomeric Excess (%)
2-Fluoro-1-phenylethan-1-one (S,S)-Ru-TsDPEN HCOOH/Et₃N 91 96
1-(4-Bromophenyl)-2-fluoroethan-1-one (S,S)-Ru-TsDPEN HCOOH/Et₃N 93 98
2-Fluoro-1-(naphthalen-2-yl)ethan-1-one (S,S)-Ru-TsDPEN HCOOH/Et₃N 89 95

Data based on results from one-pot synthesis involving in situ generation of the fluoroketone followed by ATH. researchgate.net

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis. princeton.edu For the synthesis of chiral fluoroalcohols, a two-step approach is common: an initial organocatalytic enantioselective α-fluorination of a carbonyl compound, followed by a reduction of the resulting ketone.

Chiral amines, such as proline and its derivatives (e.g., imidazolidinones), can catalyze the α-fluorination of aldehydes and ketones. princeton.edunih.gov This is typically achieved through the formation of a chiral enamine intermediate, which then reacts with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). princeton.edu This method could be used to synthesize the 2-fluoro-1-(1,3-dioxaindan-5-yl)ethan-1-one precursor.

Following the fluorination step, a subsequent asymmetric reduction (either enzymatic or metal-catalyzed, as described above) would be required to establish the chiral alcohol center. While this is a two-step process, the power of organocatalysis lies in its ability to create the C-F bond stereocenter directly if a different precursor is used, or to efficiently generate the key fluoroketone intermediate. beilstein-journals.orgnih.gov

A notable one-pot process for preparing fluorinated chiral alcohols begins with an α-bromoarylketone. researchgate.netresearchgate.net This starting material undergoes a nucleophilic substitution with a fluoride (B91410) source, and the resulting α-fluoroketone intermediate is then reduced in situ via asymmetric transfer hydrogenation using a chiral ruthenium catalyst. The compatibility of the substitution and reduction steps within a single pot is crucial for the success of this strategy. For the synthesis of this compound, this would involve a sequence starting from 2-bromo-1-(1,3-dioxaindan-5-yl)ethan-1-one. This approach has proven effective for a range of substrates, delivering the final chiral fluoroalcohols in good yields and high enantiomeric excess. researchgate.net

Handling anhydrous hydrogen fluoride (HF) poses significant safety challenges. Consequently, methods using "latent" or in situ-generated HF sources are of great interest. nih.gov Reagents such as triethylamine trihydrofluoride (Et₃N·3HF) or systems that generate HF from stable precursors like benzoyl fluoride provide safer and more manageable alternatives for nucleophilic fluorination. princeton.eduthieme-connect.de

These latent HF sources can be used in the asymmetric ring-opening of epoxides to furnish β-fluoroalcohols. princeton.edu In this approach, a dual-catalyst system, often comprising a chiral Lewis acid and an amine, can effectively catalyze the desymmetrization of meso-epoxides or the kinetic resolution of terminal epoxides. The reaction of a styrene (B11656) oxide derivative of 1,3-dioxaindane with a latent HF source under asymmetric catalysis would provide a direct route to the enantiomerically enriched this compound.

Synthesis via Hydrogenation of α-Fluoroesters

The reduction of α-fluoroesters stands as a primary and effective method for the preparation of β-fluoroalcohols. This transformation is typically achieved through catalytic hydrogenation, a process that offers high efficiency and atom economy. The direct precursor for the synthesis of this compound via this route would be an α-fluoroester, such as ethyl 2-fluoro-2-(1,3-dioxaindan-5-yl)acetate.

The catalytic hydrogenation of esters to their corresponding alcohols is a demanding reaction that requires highly active catalysts due to the low reactivity of the ester carbonyl group. researchgate.net Homogeneous catalysts, particularly those based on ruthenium and rhodium, have proven to be exceptionally effective under milder conditions compared to traditional heterogeneous systems. psu.edursc.orgrsc.org

Ruthenium-based pincer complexes are at the forefront of this technology. For instance, catalysts generated in situ from [Ru(acac)₃] and phosphine (B1218219) ligands, or pre-formed complexes like Ru-MACHO®, facilitate the hydrogenation of a wide range of esters, including sterically hindered ones, to alcohols in high yields. psu.eduacs.orgtcichemicals.com These reactions are typically carried out under hydrogen pressure (ranging from 4 to 85 bar) and at temperatures between 100-120 °C. psu.eduyoutube.com The choice of solvent can also be critical, with alcoholic solvents sometimes participating in the catalytic cycle. psu.edu

For the synthesis of the target molecule, the hydrogenation of the corresponding α-fluoroester would proceed as follows:

Figure 1: General scheme for the hydrogenation of an α-fluoroester to this compound.

The table below summarizes the performance of various ruthenium-based catalyst systems applicable to this transformation.

Catalyst SystemTypical SubstratePressure (H₂)TemperatureSolventYield
[Ru(acac)₃] / MeC(CH₂PPh₂)₃Aromatic/Aliphatic Esters85 bar120 °CIsopropanolHigh
Ru-MACHO®Methyl 2-furoate5 MPa (50 bar)-Methanol98%
Ruthenium PN³-Pincer ComplexEthyl Benzoate120 psi (~8 bar)120 °CToluene>95%

An alternative advanced approach involves the use of biocatalysis. Ketoreductase (KRED) enzymes have been successfully employed for the dynamic reductive kinetic resolution of racemic α-fluoro-β-keto esters to yield enantio- and diastereomerically pure α-fluoro-β-hydroxy esters. alaska.edu This enzymatic reduction could be adapted to produce chiral this compound with high stereoselectivity. alaska.edu

Rational Design of Precursor Molecules for this compound

The core of the target molecule is the 1,3-dioxaindan, more formally known as a 1,3-benzodioxole (B145889) derivative. The starting material for this moiety is typically piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde), which is derived from natural sources. The synthesis and functionalization of this scaffold are crucial for constructing the necessary precursors.

Piperonal itself can be synthesized from 1,3-benzodioxole through formylation reactions. google.com Further functionalization can be achieved through various organic transformations. For example, the aldehyde group of piperonal can undergo Wittig or Horner-Wadsworth-Emmons reactions to extend the carbon chain, or it can be a substrate for Grignard or organolithium additions to form secondary alcohols. Bromination of the aromatic ring can also be performed to introduce other functional groups via cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.netresearchgate.net

The synthesis of the 1,3-dioxole (B15492876) ring itself is generally accomplished by the condensation of a catechol with a suitable methylene (B1212753) source (like dichloromethane (B109758) or formaldehyde) in the presence of a base or acid catalyst. nih.govresearchgate.netchemicalbook.com This allows for the creation of diverse derivatives by starting with substituted catechols.

Introducing a fluorine atom into an aliphatic chain requires specific and often carefully controlled conditions. For the synthesis of this compound, fluorination could be performed on a precursor molecule containing a two-carbon side chain attached to the 1,3-benzodioxole ring. There are two primary strategies for this: electrophilic and nucleophilic fluorination.

Electrophilic Fluorination: This approach involves the reaction of a carbon-centered nucleophile (like an enolate or enol ether) with an electrophilic fluorine source ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common and safest electrophilic fluorinating agents. wikipedia.org Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are widely used for their effectiveness and stability. wikipedia.orgacs.orgorganic-chemistry.org For instance, an enolate generated from a ketone precursor, such as 1-(1,3-dioxaindan-5-yl)ethan-1-one, could be reacted with one of these reagents to introduce the fluorine atom at the α-position, followed by reduction of the ketone to the desired alcohol.

Nucleophilic Fluorination: This strategy employs a nucleophilic fluoride source ("F-") to displace a leaving group on the aliphatic chain. ucla.edu This is often more challenging due to the low nucleophilicity and high basicity of the fluoride ion. ucla.edu However, modern reagents and methods have overcome many of these difficulties. A common route involves the conversion of a hydroxyl group into a good leaving group (like a tosylate or triflate) followed by SN2 displacement with a fluoride salt. organic-chemistry.orgnih.gov For example, a precursor diol, 1-(1,3-dioxaindan-5-yl)ethane-1,2-diol, could be selectively protected and then converted to a fluoroalcohol via this pathway. Another advanced method is the decarboxylative fluorination of aliphatic carboxylic acids, which provides a route to alkyl fluorides from readily available starting materials. nih.gov

The table below compares common fluorinating agents.

AgentTypeTypical SubstrateKey Features
Selectfluor®ElectrophilicEnolates, Enol Ethers, AlkenesStable, crystalline solid; versatile.
NFSIElectrophilicEnolates, CarbanionsEffective and commonly used.
Tetrabutylammonium Fluoride (TBAF)NucleophilicAlkyl Halides/SulfonatesSoluble in organic solvents; can be basic.
Potassium Fluoride (KF)NucleophilicAlkyl Halides/SulfonatesInexpensive but low solubility. Often used with phase-transfer catalysts.

Sustainable and Efficient Synthetic Routes

The principles of green chemistry are increasingly important in the synthesis of complex molecules like organofluorine compounds. tandfonline.com The goal is to develop routes that are not only efficient but also minimize environmental impact by reducing waste, avoiding hazardous reagents, and lowering energy consumption. numberanalytics.comnumberanalytics.com

For the synthesis of this compound, several strategies can be employed to enhance sustainability:

Catalysis: As discussed, the use of catalytic hydrogenation for the reduction of the α-fluoroester is a prime example of a green approach. youtube.com Catalytic methods reduce the need for stoichiometric reducing agents (like metal hydrides), which generate large amounts of waste. numberanalytics.com

Safer Reagents: Traditional fluorination methods often used highly toxic reagents like elemental fluorine or anhydrous hydrogen fluoride. numberanalytics.com Modern electrophilic (e.g., Selectfluor) and nucleophilic reagents are significantly safer and easier to handle. tandfonline.comcas.cn

Aqueous Media: There is growing interest in performing fluorination reactions in aqueous media. rsc.org Water is an environmentally benign solvent, and recent studies have shown that various electrophilic, nucleophilic, and radical fluorinations can be successfully carried out in water or aqueous co-solvent systems, challenging the long-held belief that fluorination chemistry is incompatible with moisture. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core tenet of green chemistry. Catalytic additions and hydrogenations are inherently more atom-economical than substitution reactions that generate salt byproducts.

Renewable Feedstocks: The use of piperonal, which can be derived from natural sources, as a starting material for the 1,3-benzodioxole core aligns with the principle of using renewable feedstocks. worktribe.com

By integrating these advanced catalytic methods, rationally designing precursors from functionalized 1,3-benzodioxoles, and applying modern, safer fluorination strategies, the synthesis of this compound can be achieved efficiently. Adherence to the principles of green chemistry ensures that these synthetic routes are also sustainable and environmentally responsible. numberanalytics.com

Iv. Advanced Spectroscopic and Analytical Characterization of 1 1,3 Dioxaindan 5 Yl 2 Fluoroethan 1 Ol

High-Resolution Mass Spectrometry (HRMS) for Molecular Structure and Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high precision. For 1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-ol (C₁₁H₁₁FO₃), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its molecular formula. academie-sciences.frnih.gov Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would typically be used.

The differentiation of structural isomers is also achievable through the analysis of fragmentation patterns in tandem mass spectrometry (MS/MS) experiments. By inducing fragmentation of the parent ion, a unique fingerprint of daughter ions is produced, which can help distinguish it from other isomeric structures.

Table 1: Hypothetical HRMS Data for C₁₁H₁₁FO₃

Ion Calculated Exact Mass Observed Mass (ppm error)
[M+H]⁺ 211.0765 Data not available
[M+Na]⁺ 233.0584 Data not available
[M-H]⁻ 209.0623 Data not available

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the detailed structure of an organic molecule in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for full characterization.

Carbon-13 and Hydrogen-1 NMR for Structural Backbone Characterization

¹H NMR spectroscopy would reveal the number of different proton environments and their connectivity through spin-spin coupling. Key signals would include those for the aromatic protons on the indan (B1671822) ring system, the methylene (B1212753) protons of the dioxolane group, and the methine and methylene protons of the fluoroethanol side chain. The coupling between protons and the adjacent fluorine atom would result in characteristic splitting patterns.

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The carbon atom bonded to the fluorine would show a large one-bond coupling constant (¹JCF), which is a definitive indicator of its presence.

Table 2: Predicted ¹H NMR Chemical Shifts and Couplings

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Aromatic CH 6.8 - 7.2 m Data not available
-O-CH₂-O- 5.9 - 6.1 s Data not available
CH(OH) 4.9 - 5.2 ddd JH-H, JH-F
CH₂F 4.4 - 4.7 ddd JH-H, JH-F, JH-H (geminal)

Fluorine-19 NMR for Detailed Analysis of the C-F Bond Environment

¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom. This signal would be split into a triplet of doublets (or a more complex multiplet) due to coupling with the adjacent methylene protons (²JFH) and the methine proton (³JFH). The chemical shift of this resonance provides information about the electronic environment of the fluorine atom.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for assessing the purity of a synthesized compound and for analyzing its presence in complex mixtures.

Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS combines the separation power of liquid chromatography with the sensitive and specific detection of high-resolution mass spectrometry. academie-sciences.frnih.gov This technique would be used to determine the purity of this compound. A sample would be injected onto an LC column (e.g., a C18 reversed-phase column) and separated from impurities. The effluent from the column would be directed into the mass spectrometer, which would provide an accurate mass measurement for the main peak, confirming its identity and allowing for the detection and potential identification of any co-eluting impurities.

Quantitative Fluorine Analysis in Complex Matrices

Determining the concentration of an organofluorine compound in complex matrices, such as environmental or biological samples, requires specialized quantitative techniques. ¹⁹F NMR can be used for quantitative assessment, often with an internal standard containing a known amount of fluorine. Another approach involves combustion ion chromatography (CIC), where the sample is combusted to convert organofluorine into inorganic fluoride (B91410) (F⁻), which is then quantified by ion chromatography. This method provides a measure of the total organic fluorine content. Targeted quantitative analysis can also be performed using LC-MS/MS, which offers high sensitivity and selectivity for the specific analyte.

Combustion Ion Chromatography (CIC) for Total Fluorine (TF) Determination

Combustion Ion Chromatography (CIC) is a powerful analytical method for determining the total fluorine (TF) content in a variety of sample matrices, including solids and liquids. measurlabs.comqa-group.com The technique involves the high-temperature combustion of a sample in an oxygen and argon atmosphere, which converts all organically and inorganically bound fluorine into gaseous hydrogen fluoride (HF). battelle.orgnih.gov These gaseous products are then collected in an aqueous absorption solution, and the resulting fluoride ions are subsequently quantified using ion chromatography. battelle.org

For a pure sample of this compound (molecular formula C₁₁H₁₃FO₃), the theoretical fluorine content can be calculated based on its molecular weight. This theoretical value serves as a benchmark for experimental determination by CIC, providing a quantitative measure of the compound's purity and fluorine composition. The CIC method is valued as an efficient screening tool, particularly when the identity of individual fluorine-containing compounds is unknown, but in this context, it serves as a precise quantitative tool for the known analyte. measurlabs.com

The analysis of a sample of this compound via CIC would yield a total fluorine concentration. By comparing this experimental result to the theoretical percentage of fluorine by mass, an assessment of the sample's purity can be made.

Table 1: Theoretical vs. Experimental Total Fluorine (TF) Content in this compound by CIC
ParameterValue
Molecular FormulaC₁₁H₁₃FO₃
Molecular Weight212.22 g/mol
Atomic Weight of Fluorine19.00 g/mol
Theoretical Fluorine Content (% by mass)8.95%
Hypothetical Experimental TF (Run 1)8.92%
Hypothetical Experimental TF (Run 2)8.97%
Hypothetical Experimental TF (Run 3)8.94%

Assessment of Extractable Organic Fluorine (EOF) and Adsorbable Organic Fluorine (AOF)

While Total Fluorine (TF) analysis quantifies all fluorine present, the concepts of Extractable Organic Fluorine (EOF) and Adsorbable Organic Fluorine (AOF) are crucial for understanding the potential environmental mobility and bioavailability of a compound. qa-group.com These parameters are sum parameters, meaning they measure the total concentration of certain classes of substances without identifying individual compounds. qa-group.comqa-group.com They are particularly relevant for assessing contamination in environmental samples like water, soil, and sludge. qa-group.com

Extractable Organic Fluorine (EOF) quantifies the fraction of organically bound fluorine that can be isolated from a solid or liquid matrix using solvent extraction. qa-group.comteinstruments.com The process typically involves solid-phase extraction (SPE) or direct solvent extraction (e.g., with methanol), followed by analysis of the extract via CIC. teinstruments.commontrose-env.com This measurement provides an estimate of the mobile and potentially bioactive fraction of fluorine contamination. qa-group.com

Adsorbable Organic Fluorine (AOF) measures the quantity of organic fluorine compounds that adsorb onto a medium like activated carbon. qa-group.comteinstruments.com An aqueous sample is passed through a column containing the adsorbent, which is then washed to remove inorganic fluoride before being analyzed by CIC. battelle.orgmontrose-env.com

If this compound were present as a contaminant, EOF and AOF analyses would indicate its tendency to leach from solid matrices or adsorb to organic matter in aquatic environments. The choice of extraction solvent for EOF and the specific conditions for AOF would be critical variables in determining its measured concentration. chromatographyonline.com

Table 2: Hypothetical EOF and AOF Data for this compound in Environmental Matrices
MatrixSpiked Concentration (μg/L or μg/kg)Analytical MethodHypothetical Measured Concentration (as F⁻)Recovery Rate
Surface Water10 μg/LAOF (Activated Carbon Adsorption)7.5 μg/L F83.8%
Groundwater10 μg/LAOF (Activated Carbon Adsorption)8.1 μg/L F90.5%
Soil (Sandy Loam)50 μg/kgEOF (Methanol Extraction)39.5 μg/kg F88.2%
Sediment50 μg/kgEOF (Methanol Extraction)35.2 μg/kg F78.6%

Application of Total Oxidizable Precursors (TOP) Assay

The Total Oxidizable Precursors (TOP) assay is a method designed to quantify unknown polyfluorinated compounds that can be transformed into stable perfluoroalkyl acids (PFAAs) through chemical oxidation. nih.govdiva-portal.org The standard procedure involves treating a sample with a strong oxidizing agent, typically heat-activated persulfate under basic conditions, to convert precursor compounds into measurable perfluoroalkyl carboxylic acids (PFCAs) and, in some cases, perfluoroalkyl sulfonic acids (PFSAs). alsglobal.comeurofins.de The concentration of precursors is then estimated by the difference in PFAA concentrations before and after oxidation. nih.gov

Applying the TOP assay to this compound would serve to investigate its stability and degradation pathways under aggressive oxidative conditions rather than to identify it as a classic PFAA precursor. The structure of this compound, with its aromatic and dioxaindan moieties and a single fluorine atom on an ethyl group, differs significantly from typical fluorotelomer-based precursors.

Under the harsh conditions of the TOP assay, it is hypothesized that the molecule would undergo significant degradation. The benzylic alcohol group is susceptible to oxidation, and the aromatic ring and ether linkages could be cleaved. However, it is unlikely to be converted into the long-chain PFCAs that the TOP assay is typically designed to produce. Instead, the oxidation might lead to the cleavage of the C-F bond or the formation of smaller, more oxidized fluorinated or non-fluorinated fragments. An increase in short-chain PFCAs, such as trifluoroacetic acid (TFA), might be possible if fragmentation and further oxidation occur, but this would depend on the specific reaction pathway. rsc.org The lack of a significant increase in common PFAAs post-assay would indicate that this compound is not a precursor in the conventional sense. rsc.org

Table 3: Hypothetical Results of TOP Assay on a Water Sample Containing this compound
AnalyteConcentration Pre-TOP Assay (ng/L)Concentration Post-TOP Assay (ng/L)Change in Concentration (ng/L)
This compound1000< MDL*-1000
Perfluorobutanoic acid (PFBA)< MDL< MDLNo significant change
Perfluorooctanoic acid (PFOA)< MDL< MDLNo significant change
Total Organic Fluorine (EOF method)89.5~5**~ -84.5

*MDL: Method Detection Limit. **Hypothetical value suggesting significant degradation and potential mineralization or formation of volatile fluorine compounds not captured by EOF analysis.

V. Computational Chemistry and Theoretical Investigations of 1 1,3 Dioxaindan 5 Yl 2 Fluoroethan 1 Ol

Quantum Mechanical Calculations for Electronic Structure and Bonding

Quantum mechanical (QM) calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing detailed information about electron distribution and orbital energies. umons.ac.beresearchgate.net For 1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-ol, these calculations can elucidate the molecule's geometry, bond lengths, bond angles, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. QM calculations can also map the electrostatic potential surface, highlighting electron-rich and electron-deficient regions, which are key to predicting sites of electrophilic and nucleophilic attack. Furthermore, Natural Bond Orbital (NBO) analysis can be performed to investigate charge delocalization and the stability endowed by intramolecular interactions. nih.gov

Table 1: Typical Electronic Properties Calculated via Quantum Mechanics
Calculated PropertySignificance for the MoleculeCommon Computational Method
Optimized Molecular GeometryProvides the most stable 3D arrangement of atoms (bond lengths, angles).DFT (e.g., B3LYP/6-311++G**) researchgate.net
HOMO-LUMO Energy GapIndicates electronic excitability, stability, and reactivity. nih.govDFT, Time-Dependent DFT (TD-DFT) umons.ac.be
Molecular Electrostatic Potential (MEP)Maps electron density to predict sites for intermolecular interactions.DFT, Hartree-Fock (HF)
NBO Atomic ChargesQuantifies the electron distribution on each atom. researchgate.netNBO analysis post-DFT or HF calculation

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While QM calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. unipa.itresearchgate.net For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are essential for exploring its conformational landscape. mdpi.com

These simulations model the movements of atoms by solving Newton's equations of motion, allowing researchers to observe how the molecule flexes, rotates, and changes its shape in different environments (e.g., in a vacuum or in a solvent). mdpi.comresearchgate.net The results can reveal the most populated conformations, the energy barriers between them, and the lifetimes of specific spatial arrangements. mdpi.com This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or catalysts. The presence of the dioxaindan ring system and the fluoroethanol side chain creates a complex interplay of steric and electronic effects that govern its preferred shapes. researchgate.net

Table 2: Parameters from Molecular Dynamics Simulations
Simulation OutputInsight ProvidedTypical Simulation Conditions
Conformational Population DistributionIdentifies the most probable shapes of the molecule at a given temperature. mdpi.comExplicit or implicit solvent, constant temperature and pressure (NPT ensemble)
Root Mean Square Deviation (RMSD)Measures the stability and structural fluctuations of the molecule over time. researchgate.netSimulations ranging from nanoseconds to microseconds
Dihedral Angle TrajectoriesTracks the rotation around specific bonds to characterize conformational changes.Analysis of simulation trajectory files
Radial Distribution FunctionsDescribes the probability of finding solvent molecules at a certain distance from the solute.Simulations in aqueous or organic solvents

In Silico Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimentation alone. researchgate.net For this compound, in silico modeling can be used to study potential synthetic routes or metabolic transformations. By calculating the potential energy surface of a reaction, researchers can identify the minimum energy path from reactants to products.

This involves locating and characterizing the structures of transition states—the high-energy intermediates that represent the kinetic barrier to a reaction. researchgate.net The energy of the transition state determines the reaction rate. Methods such as QM/MM (Quantum Mechanics/Molecular Mechanics) can be employed to model reactions in complex environments, such as within an enzyme's active site. unipa.itcecam.org This approach treats the reacting core of the molecule with high-level quantum mechanics while the surrounding environment is modeled with more computationally efficient classical mechanics. cecam.org Such studies can predict reaction outcomes, stereoselectivity, and the influence of catalysts. researchgate.net

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations can predict various spectroscopic properties from the fundamental principles of physics, without reliance on empirical parameters. researchgate.net These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. For this compound, theoretical calculations can generate predicted spectra for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectra: Chemical shifts (¹H, ¹³C, ¹⁹F) and spin-spin coupling constants can be calculated to help assign peaks in experimental NMR spectra.

IR Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be produced. researchgate.netresearchgate.net This helps in identifying the characteristic vibrational modes associated with functional groups like O-H, C-F, and the dioxolane ring.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. nih.gov

Comparing these computed spectra with experimental data provides a robust method for structural verification.

Table 3: Computationally Predicted Spectroscopic Data
Spectroscopic TechniqueCalculated ParametersPurpose of Calculation
NMR SpectroscopyChemical Shifts (δ), Coupling Constants (J)Aids in the assignment of experimental spectral peaks. soton.ac.uk
IR SpectroscopyVibrational Frequencies (cm⁻¹), IntensitiesCorrelates calculated vibrational modes with observed absorption bands. researchgate.net
UV-Vis SpectroscopyExcitation Energies (eV), Wavelengths (λmax), Oscillator StrengthsPredicts electronic transitions and helps interpret the experimental spectrum. umons.ac.be

Theoretical Studies on the Electronic and Steric Effects of Fluorine Substitution

The substitution of a hydrogen atom with fluorine has profound electronic and steric consequences that are well-suited for theoretical study. researchgate.net In this compound, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity. umons.ac.be This significantly alters the electron distribution in the fluoroethanol side chain, affecting the acidity of the hydroxyl proton and the reactivity of adjacent carbon atoms.

Vi. Molecular Interactions and Recognition Studies Involving 1 1,3 Dioxaindan 5 Yl 2 Fluoroethan 1 Ol

Role of Fluorine in Intermolecular Noncovalent Interactions

The substitution of hydrogen with fluorine can profoundly alter a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. tandfonline.com Crucially, fluorine's high electronegativity and small van der Waals radius (1.47 Å) allow it to participate in a variety of noncovalent interactions that can enhance binding affinity and selectivity to a biological target. tandfonline.com These interactions, though often weak, are significant in the cumulative context of a ligand-receptor binding pocket. nih.gov While the C-F bond itself is the strongest single bond in organic chemistry, its interactions with its environment are subtle and varied. wikipedia.org

Fluorine's participation in intermolecular interactions has been a subject of extensive research and some controversy, but a consensus is emerging that it can engage in several types of stabilizing noncovalent bonds. nih.govresearchgate.netacs.org These interactions include weak hydrogen bonds and other electrostatic contacts that are critical for molecular recognition.

Historically, the ability of covalently bonded fluorine to act as a hydrogen bond acceptor has been debated. However, compelling experimental and computational evidence now confirms its participation in weak hydrogen bonds, particularly C-H···F interactions. nih.govresearchgate.netrsc.org Unlike classical hydrogen bonds involving nitrogen or oxygen, which are primarily electrostatic, interactions with fluorine have a more significant dispersive component. rsc.org

Interaction TypeDescriptionTypical Energy (kJ/mol)Geometric Features
Weak Hydrogen Bond (C-H···F)An interaction between an activated C-H donor and the fluorine atom as an acceptor. researchgate.netrsc.org~ 6Less directional than classical H-bonds; H···F distances can be as short as 2.02 Å. rsc.org
Dipole-Dipole Interaction (C-F···C=O)Electrostatic attraction between the polarized C-F bond and a dipolar group like a carbonyl. nih.govVariable, depends on environmentOften involves alignment of opposing dipoles for stabilization. nih.gov
Tetrel Bond (C-F₃···A)Interaction of a CF₃ group with an electron-rich atom (N, O, S). rsc.orgVariableDirectional interaction involving the σ-hole of the carbon atom. rsc.org

Beyond hydrogen bonding, the highly polarized nature of the C-F bond facilitates a range of other electrostatic interactions. wikipedia.org The carbon atom in a C-F bond is electron-poor, while the fluorine is electron-rich, creating a strong bond dipole. This dipole can interact favorably with other polar functional groups within a binding site. nih.gov

A particularly relevant example is the interaction between a C-F bond and a carbonyl group (C-F···C(O)), which is prevalent in protein structures. nih.gov This interaction is primarily electrostatic, involving the attraction between the electron-rich fluorine and the partially positive carbonyl carbon. nih.gov The geometry of such interactions can be quite specific, often aligning the C-F bond antiparallel to the C=O bond to optimize the dipole-dipole arrangement. nih.gov In the context of 1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-ol binding to a receptor, the fluorine atom could engage with backbone amide groups or acidic side chains, contributing to the stability of the ligand-receptor complex. These interactions, along with others such as C-F···π systems, are crucial components of fluorine's role in molecular recognition. researchgate.net

Chiral Recognition in Biological Systems (General Principles)

Biological systems are inherently chiral, constructed from stereospecific building blocks like L-amino acids and D-sugars. nih.govpressbooks.pub This intrinsic chirality means that biological macromolecules, such as enzymes and receptors, create chiral environments that can differentiate between the enantiomers of a chiral ligand. pressbooks.pubchiralpedia.com The compound this compound possesses a stereocenter at the carbon atom bonded to the hydroxyl group, meaning it exists as a pair of enantiomers. These enantiomers will have identical physical properties in an achiral environment but can exhibit vastly different biological activities. chiralpedia.com

The differential interaction between enantiomers and a chiral receptor is often explained by the "three-point interaction model". researchgate.netacs.org This model posits that for effective chiral recognition, a minimum of three points of interaction must occur between the ligand and the receptor. acs.org One enantiomer may be able to align three functional groups to bind optimally with corresponding sites on the receptor, resulting in a high-affinity interaction. Its mirror image, however, will be unable to achieve the same three-point attachment simultaneously, leading to a weaker or non-existent interaction. researchgate.netacs.org These "points of interaction" can be attractive forces (like hydrogen bonds or ionic bonds) or repulsive steric hindrances. researchgate.net Therefore, one enantiomer of this compound may fit perfectly into a receptor's binding site, while the other may bind poorly or not at all, a critical concept in drug design. chiralpedia.com

Mechanistic Insights into Ligand-Receptor Binding (Theoretical aspects)

The binding of a ligand to its receptor is a dynamic process governed by a complex interplay of noncovalent forces. nih.govwikipedia.org The formation of a stable ligand-receptor complex is driven by a favorable change in Gibbs free energy, resulting from the sum of all interactions. Key theoretical concepts that provide insight into this mechanism include molecular complementarity, binding affinity, and specificity.

Molecular Complementarity : This refers to the matching of shape and chemical properties between the ligand and the receptor's binding site. derangedphysiology.com A high degree of complementarity, often described by the "lock-and-key" or the more refined "induced-fit" model, allows for maximal contact and optimal alignment of interacting functional groups. nih.gov

Binding Affinity : This is a measure of the strength of the interaction between the ligand and the receptor, quantified by the dissociation constant (Kd). wikipedia.orgvanderbilt.edu High-affinity binding (low Kd) is the result of numerous favorable intermolecular forces, including hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic attractions. wikipedia.orgderangedphysiology.com The fluorine atom in this compound can enhance affinity through the weak hydrogen bonds and dipole interactions discussed previously. tandfonline.com

Specificity : This describes the ability of a receptor to bind a particular ligand in preference to others. vanderbilt.edu Specificity arises from the unique three-dimensional arrangement of functional groups in the binding site that is complementary to only a select group of ligands. derangedphysiology.com

The binding process is reversible, with the ligand associating and dissociating from the receptor until an equilibrium is reached. vanderbilt.edu The rates of association and dissociation determine the kinetic profile of the interaction.

Vii. Potential Applications and Future Directions in Chemical Research of 1 1,3 Dioxaindan 5 Yl 2 Fluoroethan 1 Ol

Utilization as a Versatile Building Block in Complex Organic Synthesis

The molecular architecture of 1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-ol makes it a promising chiral building block for the synthesis of more complex molecular targets, particularly in the pharmaceutical and agrochemical sectors where fluorinated compounds are prevalent. ontosight.ai The 1,3-dioxaindane group serves as a stable protecting group for a 1,2-diol (catechol) functionality, which is common in natural products and biologically active molecules. nih.govthieme-connect.de This allows for extensive chemical manipulation of the fluoroalcohol side chain before deprotection to reveal the reactive catechol hydroxyls for further functionalization.

The fluoroalcohol moiety itself is a valuable synthon. ontosight.airesearchgate.net The hydroxyl group can be activated for nucleophilic substitution to introduce other functional groups, or it can direct transformations on the adjacent aromatic ring. The fluorine atom can modulate the reactivity and conformational preference of the side chain, influencing the stereochemical outcome of subsequent reactions. Researchers can envision its use in multi-step syntheses, where the chirality of the secondary alcohol and the electronic influence of the fluorine atom are leveraged to construct complex stereogenic centers.

Table 1: Potential Synthetic Transformations Utilizing this compound

Reaction TypeReagents/ConditionsPotential Product Feature
EtherificationNaH, R-X (e.g., Benzyl Bromide)Introduction of various alkoxy groups
EsterificationAcyl chloride, PyridineFormation of chiral esters
OxidationPCC, DMPSynthesis of corresponding fluoroketone
DeoxyfluorinationDAST, Deoxo-Fluor®Generation of a vicinal difluoro moiety beilstein-journals.org
DeprotectionAcidic conditions (e.g., aq. HCl)Unmasking of the catechol for further reaction

Contributions to the Development of New Fluorination Methodologies

While this compound is itself a product of a fluorination reaction, its structure is relevant to the ongoing development of new fluorination methodologies. The synthesis of such fluoroalcohols often requires specific reagents and conditions that contribute to the expanding toolkit of organofluorine chemistry. nih.gov Furthermore, this compound can serve as a substrate in the development of deoxyfluorination techniques, where the hydroxyl group is replaced by a second fluorine atom to create a 1,2-difluoroethyl moiety. organic-chemistry.org Studying the reactivity and stereoselectivity of such transformations provides valuable data for refining existing methods and designing new fluorinating agents. researchgate.nettcichemicals.com

The use of fluorinated building blocks is a cornerstone of modern medicinal chemistry, often circumventing the challenges of late-stage fluorination. nih.govtandfonline.com The development of scalable and efficient routes to compounds like this compound is therefore intrinsically linked to advancing fluorination strategies. Methodologies that can control the stereochemistry at the alcohol center during the introduction of the adjacent fluorine are of particular importance.

Exploration in Advanced Materials Chemistry

The incorporation of fluorine into organic molecules can dramatically alter their physical and chemical properties, including thermal stability, chemical inertness, and lipophilicity. numberanalytics.comacs.org These modifications are highly sought after in materials science. alfa-chemistry.comresearchgate.net The rigid, planar 1,3-dioxaindane core of this compound, combined with the polar, electron-withdrawing fluoroalcohol side chain, suggests potential applications in the design of novel materials.

For instance, this compound could serve as a monomer or a chiral dopant in the synthesis of fluorinated polymers or liquid crystals. The strong carbon-fluorine bond would enhance the thermal stability and chemical resistance of the resulting materials. numberanalytics.com The inherent chirality and dipolar nature of the molecule could influence the self-assembly and electro-optical properties of liquid crystalline phases. Furthermore, the unique combination of a hydrophilic alcohol and a fluorinated group could be exploited in the design of advanced surfactants or coatings with tailored surface properties. researchgate.net

Table 2: Potential Material Science Applications

Material ClassPotential Role of the CompoundResulting Property
FluoropolymersMonomer or additiveEnhanced thermal stability, chemical resistance numberanalytics.com
Liquid CrystalsChiral dopantInduction of ferroelectric or chiral nematic phases
Specialty CoatingsComponentModified surface energy, hydrophobicity/oleophobicity
NanomaterialsSurface functionalization agentTailored particle properties for biomedical use ontosight.airesearchgate.net

Innovations in Analytical Techniques for Fluorinated Organic Compounds

The analysis and characterization of organofluorine compounds present unique challenges and opportunities, driving innovation in analytical methods. This compound is an ideal model compound for the application and refinement of fluorine-specific analytical techniques.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy is a primary tool for the characterization of such molecules. numberanalytics.com The ¹⁹F nucleus is 100% abundant and highly sensitive, providing a clear window into the electronic environment of the fluorine atom. e-bookshelf.de The chemical shift, multiplicity, and coupling constants (especially H-F and C-F couplings) in the ¹⁹F-NMR spectrum of this compound would provide unambiguous structural confirmation and conformational information. nih.govumn.edu

Mass spectrometry (MS) techniques, particularly when coupled with gas or liquid chromatography (GC-MS, LC-MS), are also crucial. nih.gov The fragmentation patterns of fluorinated compounds can be complex, and studying the behavior of molecules like this compound helps in developing more robust ionization and fragmentation models for structural elucidation. Moreover, fluoroalcohols like hexafluoroisopropanol (HFIP) are increasingly used as mobile phase additives in LC-MS to improve the analysis of complex biomolecules, and understanding the interactions of simpler fluoroalcohols is relevant to this field. researchgate.netnih.gov

Table 3: Predicted ¹⁹F-NMR Spectroscopic Data for a Generic 2-Fluoroethan-1-ol Moiety

ParameterPredicted Value RangeInformation Gained
Chemical Shift (δ)-220 to -240 ppm (vs. CFCl₃)Electronic environment of the C-F bond
¹JCF Coupling160 - 180 HzDirect C-F bond connectivity
²JHF Coupling45 - 50 HzGeminal H-F relationship on the CH₂F group
³JHH Coupling3 - 8 HzVicinal H-H relationship across the C-C bond

Theoretical Advancements in Understanding Fluorine's Unique Chemical Behavior

The simple 2-fluoroethanol (B46154) substructure within this compound makes it an excellent candidate for theoretical and computational studies aimed at understanding the fundamental aspects of fluorine's behavior in organic molecules. Two key phenomena are of particular interest: the gauche effect and intramolecular hydrogen bonding.

The "gauche effect" describes the tendency of 1,2-disubstituted ethanes with electronegative substituents, such as 1,2-difluoroethane, to prefer a gauche conformation over the sterically less hindered anti conformation. wikipedia.org This preference is often attributed to hyperconjugation, where electron density is donated from a C-H σ bonding orbital to an adjacent C-F σ* antibonding orbital, an interaction that is maximized in the gauche arrangement. nih.govnih.govru.nl

Furthermore, the proximity of the fluorine atom and the hydroxyl group allows for the possibility of an intramolecular hydrogen bond (F•••H-O). southampton.ac.uk Computational and spectroscopic studies on this molecule could help quantify the strength of this interaction and its influence on the conformational equilibrium. acs.org Understanding these subtle non-covalent interactions is critical for predicting molecular shape and reactivity, which is fundamental to rational drug design and catalyst development. researchgate.netacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-ol, and what key reagents are involved?

  • Methodological Answer : The compound can be synthesized via reductive amination or fluorination strategies. For example, Na(OAc)₃BH (sodium triacetoxyborohydride) is effective in reductive amination reactions involving fluorinated intermediates, as demonstrated in analogous syntheses of fluorophenyl derivatives (e.g., Scheme 6 in ). Fluorination may employ reagents like Selectfluor or utilize difluorination/fragmentation processes, as seen in the synthesis of difluoromethyl ketones ( ). Key steps include protecting the 1,3-dioxaindan ring during fluorination to avoid side reactions.

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C/¹⁹F NMR : Fluorine’s electronegativity causes significant splitting patterns. For example, in related fluorinated ketones ( ), ¹⁹F NMR showed distinct singlets at δ -112 ppm, while ¹H NMR resolved splitting from adjacent fluorine atoms.
  • IR Spectroscopy : The hydroxyl (-OH) and dioxolane (C-O-C) groups produce peaks near 3200–3600 cm⁻¹ (broad) and 1050–1150 cm⁻¹, respectively.
  • HRMS : Use high-resolution mass spectrometry to confirm molecular formula (e.g., [M+H]+ or [M+Na]+ adducts).

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer : Flash column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) is effective for separating polar fluorinated intermediates. For crystalline derivatives, recrystallization in ethanol or dichloromethane/hexane mixtures improves purity ( ).

Advanced Research Questions

Q. How can the stereochemistry of this compound be resolved using crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL ( ) is the gold standard. Key steps:

  • Grow crystals via slow evaporation in a non-polar solvent (e.g., hexane/CH₂Cl₂).
  • Collect data at low temperature (100 K) to minimize thermal motion.
  • Refine using SHELXL’s dual-space algorithms to resolve fluorine’s electron density. Note that fluorine’s high electron density can cause artifacts; iterative refinement with geometric constraints is critical.

Q. How might researchers resolve contradictions in biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from impurities or solvent effects. Strategies include:

  • Purity Validation : Use HPLC-MS (≥95% purity) and compare with reference standards.
  • Solvent Screening : Test activity in multiple solvents (e.g., DMSO, saline) to rule out solvent interference.
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across concentrations to identify non-linear effects ().

Q. What role does the fluorine atom play in modulating the compound’s reactivity and stability?

  • Methodological Answer : Fluorine’s electronegativity enhances electrophilicity at the β-carbon (adjacent to -OH), making the compound prone to nucleophilic substitution. Stability studies (e.g., TGA/DSC) under varying pH/temperature can quantify degradation pathways. Comparative studies with non-fluorinated analogs (e.g., replacing -F with -H) are essential to isolate fluorine’s effects ( ).

Q. How can computational methods predict interactions between this compound and biomolecular targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., cytochrome P450). Parameterize fluorine’s van der Waals radius (1.47 Å) and partial charges.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the dioxaindan oxygen and target residues.

Data Analysis and Experimental Design

Q. How should researchers design assays to evaluate the compound’s metabolic stability?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (CLint) using the substrate depletion method.
  • CYP Inhibition Screening : Use fluorescent probes (e.g., CYP3A4) to assess competitive/non-competitive inhibition ( ).

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors to control exothermic fluorination steps.
  • DoE Optimization : Use Design of Experiments (DoE) to optimize temperature, solvent ratio, and catalyst loading. For example, a 2³ factorial design can identify interactions between variables ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.